molecular formula C11H17NO3S B2801127 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 338412-24-1

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone

Cat. No.: B2801127
CAS No.: 338412-24-1
M. Wt: 243.32
InChI Key: AEAQFQRLYLCTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone is an organic compound with the molecular formula C12H17NO3S. This compound is characterized by its pyridine ring substituted with isopropoxy, dimethyl, and methyl sulfone groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-trimethylpyridine.

    Sulfonation: The methyl sulfone group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,6-dimethylpyridine: Lacks the methyl sulfone group.

    4,6-Dimethyl-3-pyridinyl methyl sulfone: Lacks the isopropoxy group.

    2-Isopropoxy-3-pyridinyl methyl sulfone: Lacks the dimethyl substitution on the pyridine ring.

Uniqueness

2-Isopropoxy-4,6-dimethyl-3-pyridinyl methyl sulfone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4,6-dimethyl-3-methylsulfonyl-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-7(2)15-11-10(16(5,13)14)8(3)6-9(4)12-11/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAQFQRLYLCTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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